4-Methoxyphenyl cyanate
Overview
Description
4-Methoxyphenyl cyanate, also known as 4-Methoxyphenol cyanate ester, is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is used in various laboratory chemical applications .
Synthesis Analysis
The synthesis of this compound involves the mono-O-methylation of parental bisphenols followed by cyanation of the residual phenolic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a methoxy group (OCH3) attached to a phenyl ring, which is further connected to a cyanate group (OCN) . The stability of the cyanate esters depends on the nature of the bridging group .
Chemical Reactions Analysis
This compound, like other cyanates, is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .
Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .
Scientific Research Applications
Renewable High-Temperature Cyanate Ester Resins
- Study 1 : Investigated the impact of o-methoxy groups on the performance of cyanate ester resins derived from renewable phenols. Found that the presence of o-methoxy groups significantly affects the melting points and thermal stability of these resins (Harvey et al., 2015).
Vanillin-Derived Thermosetting Resins
- Study 2 : Synthesized two cyanate ester resins and a polycarbonate thermoplastic from vanillin. It highlighted how vanillin can be used as a precursor for thermosetting resins and thermoplastics, with the cyanate esters showing high thermal stability and decomposition properties (Harvey et al., 2015).
Renewable Thermosetting Resin from Eugenol
- Study 3 : Developed a renewable bisphenol and a bis(cyanate) ester from eugenol. The study demonstrated that these materials exhibited excellent thermal stability and water resistance, suggesting suitability for maritime environments (Harvey et al., 2014).
Oxidative Strecker Reaction for Cyanation
- Study 4 : Described an oxidative Strecker reaction that allows direct cyanation of para-methoxyphenyl (PMP)-protected primary amines, indicating a method for efficient cyanation in chemical synthesis (Zhu, Xia, & Chen, 2014).
Polarizability and Conformations of Aryl Cyanates
- Study 7 : Investigated the polarizability and spatial structures of aryl cyanates, including phenyl cyanate and p-methoxyphenyl cyanate. The study provided insights into the effects of α-electron interactions on conformations in solutions (Bautina et al., 1981).
Corrosion Control Using Methoxyphenyl-Triazole
- Study 12 : Explored the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for corrosion control of mild steel. This study highlights the potential of methoxyphenyl derivatives in corrosion inhibition (Bentiss et al., 2009).
Thermodynamic Properties as Corrosion Inhibitors
- Study 19 : Investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel. The findings provide valuable data on the effectiveness and mechanism of such inhibitors (Bouklah et al., 2006).
Mechanism of Action
Target of Action
4-Methoxyphenyl cyanate, also known as 4-Methoxyphenyl isocyanate, is a chemical compound used in various chemical reactions It’s known that isocyanates in general react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an isocyanate. Isocyanates are highly reactive and can undergo various chemical reactions, including polymerization and addition reactions . They can react with compounds containing active hydrogen atoms to form urethane or urea linkages .
Biochemical Pathways
For instance, cyanate is converted to ammonia and carbon dioxide by the enzyme cyanase, a reaction that is important in cyanate detoxification .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted in various forms .
Result of Action
Isocyanates, in general, are known to react with biological molecules, potentially leading to various cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can influence its reactivity . Additionally, factors such as pH and temperature can also affect the stability and reactivity of isocyanates .
Safety and Hazards
4-Methoxyphenyl cyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers
The relevant papers analyzed for this response include a review on non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function , and a paper on the synthesis of cyanate esters based on mono-O-methylated bisphenols with sulfur-containing bridges .
properties
IUPAC Name |
(4-methoxyphenyl) cyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXSQXFVJCZAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357022 | |
Record name | 4-Methoxyphenol cyanate ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2983-74-6 | |
Record name | 4-Methoxyphenol cyanate ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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